Acide 4-isopropylbenzoïque

Vue d'ensemble

Description

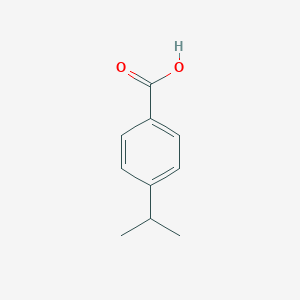

L'acide cuminique, également connu sous le nom d'acide p-isopropylbenzoïque, est un composé naturel présent dans les graines de Cuminum cyminum L. (cumin). Il appartient à la classe chimique des acides benzoïques et est connu pour ses diverses activités biologiques, notamment ses propriétés antifongiques et insecticides . La formule moléculaire de l'acide cuminique est C10H12O2, et il se présente sous la forme d'une poudre cristalline blanche à température ambiante .

Applications De Recherche Scientifique

Cuminic acid has a wide range of scientific research applications:

Mécanisme D'action

- Primary Targets : 4-Isopropylbenzoic acid is an aromatic monoterpenoid isolated from the stem bark of Bridelia retusa . While specific protein targets are not extensively documented, it exhibits antifungal activities.

Target of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

4-Isopropylbenzoic acid plays a significant role in biochemical reactions, particularly as a reversible and uncompetitive inhibitor of mushroom tyrosinase . This enzyme is crucial in the biosynthesis of melanin, and the inhibition by 4-Isopropylbenzoic acid can affect pigmentation processes. Additionally, 4-Isopropylbenzoic acid interacts with various proteins and enzymes involved in metabolic pathways, including those related to the synthesis of triorganotin carboxylates . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.

Cellular Effects

4-Isopropylbenzoic acid has been shown to exhibit antifungal activities, making it a valuable compound in combating fungal infections . In cellular processes, 4-Isopropylbenzoic acid influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the development of cumate-inducible promoters for gene expression studies in bacteria such as Pseudomonas aeruginosa . These promoters allow for graded and homogenous gene expression, demonstrating the compound’s impact on cellular function and genetic regulation.

Molecular Mechanism

The molecular mechanism of 4-Isopropylbenzoic acid involves its binding interactions with biomolecules, particularly enzymes like mushroom tyrosinase . By acting as a reversible and uncompetitive inhibitor, 4-Isopropylbenzoic acid prevents the enzyme from catalyzing the oxidation of tyrosine to melanin precursors. This inhibition mechanism is crucial for understanding the compound’s effects on pigmentation and its potential therapeutic applications. Additionally, 4-Isopropylbenzoic acid may influence gene expression by modulating the activity of inducible promoters in bacterial systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isopropylbenzoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that 4-Isopropylbenzoic acid can maintain its inhibitory activity over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of 4-Isopropylbenzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits its antifungal and enzyme inhibitory activities without significant adverse effects . At higher doses, 4-Isopropylbenzoic acid may cause toxic or adverse effects, including irritation to the skin, eyes, and respiratory tract . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

4-Isopropylbenzoic acid is involved in various metabolic pathways, particularly those related to the synthesis of aromatic compounds and monoterpenoids . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of triorganotin carboxylates, which are characterized by spectroscopic and thermal techniques . These interactions underscore the compound’s role in modulating metabolic processes.

Transport and Distribution

Within cells and tissues, 4-Isopropylbenzoic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in alcohol and ether facilitates its movement across cellular membranes, allowing it to reach its target sites. Additionally, 4-Isopropylbenzoic acid’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

4-Isopropylbenzoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s ability to interact with enzymes and proteins within these compartments can affect its activity and function

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide cuminique peut être synthétisé par plusieurs méthodes:

Oxydation du bêta-pinène : Cette méthode consiste à oxyder le bêta-pinène avec un oxydant pour obtenir l'acide nopinique, suivi d'une déshydratation et d'une ouverture de cycle pour produire de l'acide cuminique.

Acylation de Friedel-Crafts : Une autre méthode implique l'acylation de Friedel-Crafts de l'isopropylbenzène (cumène) en utilisant du chlorure d'acétyle et du chlorure d'aluminium comme catalyseurs, suivie d'une oxydation pour produire de l'acide cuminique.

Oxydation du p-isopropyltoluène : Cette méthode utilise de l'acétate de cobalt comme catalyseur dans un solvant d'anhydride acétique pour oxyder le p-isopropyltoluène, ce qui donne de l'acide cuminique.

Méthodes de production industrielle : La production industrielle de l'acide cuminique implique généralement l'oxydation du p-isopropyltoluène en raison de son rendement plus élevé et de son rentabilité. La réaction est réalisée en présence d'acétate de cobalt comme catalyseur et d'anhydride acétique comme solvant .

Analyse Des Réactions Chimiques

Types de réactions : L'acide cuminique subit diverses réactions chimiques, notamment:

Oxydation : L'acide cuminique peut être oxydé pour former des dérivés de l'acide p-isopropylbenzoïque.

Réduction : La réduction de l'acide cuminique peut produire de l'alcool p-isopropylbenzylique.

Substitution : Le cycle aromatique de l'acide cuminique peut subir des réactions de substitution électrophile, telles que la nitration et l'halogénation.

Réactifs et conditions courants:

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Principaux produits formés:

Oxydation : Dérivés de l'acide p-isopropylbenzoïque.

Réduction : Alcool p-isopropylbenzylique.

Substitution : Dérivés nitro et halogénés de l'acide cuminique.

4. Applications de la recherche scientifique

L'acide cuminique a un large éventail d'applications de recherche scientifique:

5. Mécanisme d'action

Le mécanisme d'action de l'acide cuminique implique son interaction avec les composants cellulaires, conduisant à diverses réponses biochimiques:

Activité antifongique : L'acide cuminique perturbe l'intégrité de la membrane cellulaire des champignons, augmente la perméabilité de la membrane cellulaire et inhibe la croissance mycélienne.

Amélioration de la défense : Chez les plantes, l'acide cuminique améliore les activités des enzymes antioxydantes telles que la superoxyde dismutase (SOD), la peroxydase (POD) et la catalase (CAT), renforçant ainsi le système d'autodéfense de la plante.

Comparaison Avec Des Composés Similaires

L'acide cuminique est comparé à d'autres dérivés de l'acide benzoïque, tels que:

Acide cinnamique : Connu pour ses propriétés antimicrobiennes, l'acide cinnamique diffère de l'acide cuminique par sa structure et ses activités biologiques spécifiques.

Acide gallique : Présente de fortes propriétés antioxydantes mais n'a pas l'activité antifongique spécifique de l'acide cuminique.

Acide sinapique : Semblable à l'acide gallique, l'acide sinapique est connu pour ses propriétés antioxydantes mais ne partage pas la même puissance antifongique que l'acide cuminique.

Unicité de l'acide cuminique : La combinaison unique d'activité antifongique et de capacité à améliorer les mécanismes de défense des plantes distingue l'acide cuminique des autres composés similaires.

Propriétés

IUPAC Name |

4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMXAIVXVKGGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060210 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.151 mg/mL at 25 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

536-66-3 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP0WTM1JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1-(3-pyridinyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349177.png)

![3-(4-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B349178.png)

![4-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349182.png)

![({[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)acetic acid](/img/structure/B349183.png)

![(2S,3R,8S)-N-(4-methoxyphenyl)-5'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide](/img/structure/B349185.png)

![N-[(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine](/img/structure/B349186.png)

![N-[3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine](/img/structure/B349187.png)

![6,7,10-trimethyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B349189.png)

![[(2-{[(9-oxo-9H-fluoren-4-yl)carbonyl]amino}-3-phenylpropanoyl)amino]acetic acid](/img/structure/B349190.png)

![ethyl 4-[[(2S,3R,8S)-5'-bromo-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carbonyl]amino]benzoate](/img/structure/B349193.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349195.png)

![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B349199.png)

![7-(3-methoxyphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B349203.png)